ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core with a Z-configured methylidene group. Key structural features include:
- 4-Fluorophenyl substituent at position 2 of the thiazolo-triazole ring.
- (Z)-Methylidene bridge linking the core to a 2-furyl group.
- Ethyl benzoate ester at the para position of the phenyl ring.
These moieties confer distinct electronic and steric properties, influencing solubility, stability, and biological interactions. The Z-configuration is critical for maintaining planar geometry, which enhances π-π stacking in binding pockets .
Properties
Molecular Formula |
C24H16FN3O4S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H16FN3O4S/c1-2-31-23(30)16-5-3-14(4-6-16)19-12-11-18(32-19)13-20-22(29)28-24(33-20)26-21(27-28)15-7-9-17(25)10-8-15/h3-13H,2H2,1H3/b20-13- |
InChI Key |
FVBHSSYDKUISLJ-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multiple stepsCommon reagents used in these reactions include 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The reaction conditions usually involve the use of catalysts and solvents such as toluene and p-toluenesulfonic acid .
Chemical Reactions Analysis
Ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly as a PPARα, -γ, and -δ agonist.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets. As a PPARα, -γ, and -δ agonist, it binds to these nuclear receptors, modulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . This interaction leads to various physiological effects, including improved insulin sensitivity and reduced inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences and Similarities
Key Observations:
Substituent Effects :
- The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to ethoxy () or methoxy () groups, which increase lipophilicity .
- Chlorophenyl () and unsubstituted () analogs show reduced electronic effects but may exhibit different binding affinities.
In contrast, phenyl or methoxycarbonyl groups () alter steric bulk and polarity .
Ester Groups :
- Ethyl benzoate in the target compound balances solubility and membrane permeability better than methyl esters () or acetates () due to intermediate hydrophobicity .
Comparison with Analogues:
- Compound 2j () skips the aryl substitution at position 2, simplifying synthesis but reducing functional diversity.
- Ethoxy and methoxy analogs () require additional alkoxylation steps, increasing synthetic complexity .
Table 2: Bioactivity and Stability Data
Key Findings:
- The target compound’s 4-fluorophenyl group may improve metabolic stability over chlorophenyl analogs () due to reduced oxidative metabolism .
- Lower solubility compared to compound 2j () is attributed to the ethyl benzoate ester, which increases hydrophobicity .
Crystallographic and Conformational Analysis
- highlights that isostructural analogs adopt planar conformations with perpendicular aryl groups, optimizing crystal packing. The target compound’s fluorophenyl and furyl groups may disrupt this planarity, affecting solid-state stability .
- Tools like SHELXL () and ORTEP-3 () are critical for resolving Z/E configurations and validating synthetic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
